4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine
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Overview
Description
4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and iodine substituents on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a family of compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
Compounds in the pyrazolo[3,4-b]pyridine family are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazolo[3,4-b]pyridines have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodo-1-methylpyrazole with 2-chloropyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with azide or thiocyanate groups replacing the chlorine or iodine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyrazolopyridine ring with aromatic boronic acids.
Scientific Research Applications
Chemistry: 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential as a kinase inhibitor, making it valuable in the development of anti-cancer agents. It has been studied for its ability to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Comparison: 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is unique due to the presence of both chlorine and iodine substituents on the pyrazole ring. This dual substitution enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-7-5(6(9)11-12)4(8)2-3-10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKZXYVFLSHZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418731-79-8 |
Source
|
Record name | 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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